4-Decene, 1,1-diethoxy-, (4Z)-
CAS No.: 73545-19-4
Cat. No.: VC18920645
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73545-19-4 |
|---|---|
| Molecular Formula | C14H28O2 |
| Molecular Weight | 228.37 g/mol |
| IUPAC Name | (Z)-1,1-diethoxydec-4-ene |
| Standard InChI | InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h10-11,14H,4-9,12-13H2,1-3H3/b11-10- |
| Standard InChI Key | PJGNMGFVWOAXQU-KHPPLWFESA-N |
| Isomeric SMILES | CCCCC/C=C\CCC(OCC)OCC |
| Canonical SMILES | CCCCCC=CCCC(OCC)OCC |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is formally designated as (Z)-1,1-diethoxydec-4-ene under IUPAC nomenclature, reflecting its decene backbone, ethoxy substituents, and stereospecific double bond geometry . Alternative names include cis-4-Decenal diethyl acetal and 4-Decene, 1,1-diethoxy-, (4Z)-, with CAS registry number 73545-19-4 . Its SMILES notation () explicitly defines the Z-configuration of the double bond between carbons 4 and 5 .
Molecular Structure and Stereochemistry
Structural Features
The molecule comprises a decenyl chain () with ethoxy groups () bonded to the first carbon. The cis geometry of the C4–C5 double bond introduces a 123° dihedral angle, as confirmed by 3D conformational models . This configuration reduces steric strain compared to the trans isomer, stabilizing the molecule in solution.
Stereochemical Analysis
The single defined bond stereocenter (C4–C5) and absence of atom stereocenters classify this compound as a mono-unsaturated aliphatic ether. Computational studies using PubChem’s Cactvs toolkit indicate 11 rotatable bonds, contributing to conformational flexibility .
Physicochemical Properties
Thermodynamic and Electronic Parameters
Key computed properties include:
The compound’s moderate lipophilicity () suggests limited water solubility, favoring nonpolar solvents. Its low polar surface area further corroborates this behavior .
Spectroscopic Characterization
GC-MS data from Adams’ Essential Oil Components database reveal a base peak at m/z 85, corresponding to the fragmentation of the ethoxy groups. Additional peaks at m/z 57 and 71 indicate cleavage along the aliphatic chain .
Applications and Uses
Flavor and Fragrance Industry
The compound’s bitter orange odor profile () at 100% concentration positions it as a candidate for synthetic flavorants . Its stability as an acetal derivative enhances utility in perfumery, where prolonged scent retention is critical.
Chemical Intermediate
Functioning as a protected aldehyde, (Z)-1,1-diethoxydec-4-ene may serve in organic synthesis for controlled aldehyde release under mild acidic conditions.
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